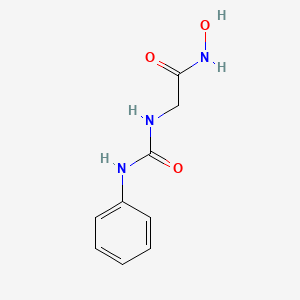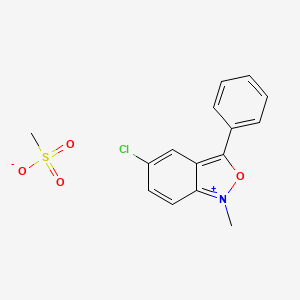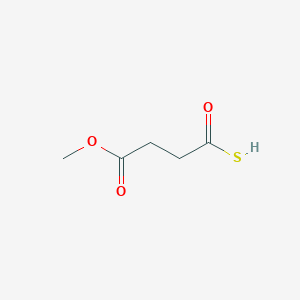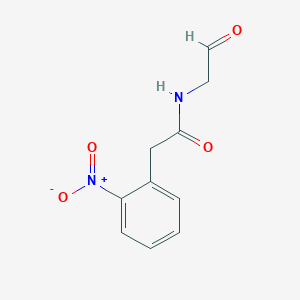![molecular formula C16H14N2O5 B14481033 Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- CAS No. 65993-89-7](/img/structure/B14481033.png)
Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-: is an organic compound with a complex structure that includes an acetamide group, a nitrobenzoyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of N-methylacetamide with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s derivatives may possess pharmacological properties that can be harnessed for treating various diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for developing new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenyl group can engage in π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Acetamide, N-(4-nitrophenyl)-: Similar structure but lacks the methyl group and the oxy linkage.
Acetamide, N-(4-methoxy-2-nitrophenyl)-: Contains a methoxy group instead of a phenyl group.
Acetamide, N-(2,4-dimethylphenyl)-: Contains two methyl groups on the phenyl ring.
Uniqueness: Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl- is unique due to the presence of both the nitrobenzoyl and phenyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
65993-89-7 |
|---|---|
Fórmula molecular |
C16H14N2O5 |
Peso molecular |
314.29 g/mol |
Nombre IUPAC |
[2-(N-methylanilino)-2-oxoethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C16H14N2O5/c1-17(13-5-3-2-4-6-13)15(19)11-23-16(20)12-7-9-14(10-8-12)18(21)22/h2-10H,11H2,1H3 |
Clave InChI |
PAOSDHLTKRGLHP-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)

![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)







